(S)-1-(2-Bromophenyl)Ethanol can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of a specific enantiomer in a chemical reaction. Studies have shown that (S)-1-(2-Bromophenyl)Ethanol can be used as a ligand in various asymmetric catalytic reactions, including the hydrogenation of alkenes and the aldol reaction [, ].
(S)-1-(2-Bromophenyl)Ethanol has been investigated for its potential medicinal properties. It has been shown to exhibit some biological activities, such as antibacterial and antifungal activity []. However, further research is needed to determine its potential therapeutic applications.
(S)-1-(2-Bromophenyl)Ethanol can be used as a building block for the synthesis of new materials. For example, it has been used to prepare liquid crystals with unique properties [].
(S)-1-(2-Bromophenyl)ethanol, also known as (S)-(-)-2-bromo-1-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula and a molar mass of approximately 201.06 g/mol. This compound features a bromine atom attached to a phenyl ring, specifically in the ortho position relative to the hydroxyl group. It is characterized by its melting point of 56-58°C and boiling point of 128°C at 15 mm Hg. The compound is recognized for its significance in organic synthesis and pharmaceutical applications, particularly as an intermediate for optically active compounds .
(S)-1-(2-Bromophenyl)ethanol can undergo various chemical transformations, including:
These reactions highlight its versatility in synthetic organic chemistry, enabling the formation of diverse derivatives and functionalized compounds.
(S)-1-(2-Bromophenyl)ethanol exhibits notable biological activities. It has been utilized as a test compound in studies evaluating its potential as a repellent against Aedes aegypti, the mosquito species known for transmitting diseases such as dengue and Zika virus. The compound's interactions with various enzymes and proteins suggest potential roles in biochemical pathways, influencing cellular processes and signaling mechanisms.
The synthesis of (S)-1-(2-Bromophenyl)ethanol typically involves several approaches:
(S)-1-(2-Bromophenyl)ethanol serves multiple applications across different fields:
Studies involving (S)-1-(2-Bromophenyl)ethanol have revealed insights into its biochemical interactions. The compound has been shown to influence cellular signaling pathways and gene expression through binding interactions with specific biomolecules. These interactions can lead to changes in enzyme activity, affecting metabolic processes within cells. Such studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action against biological targets.
Several compounds share structural similarities with (S)-1-(2-Bromophenyl)ethanol, each exhibiting unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Bromophenethyl alcohol | 5411-56-3 | Similar structure; different bromine position affects reactivity. |
1-(2-Chlorophenyl)ethanol | Not Available | Chlorine atom instead of bromine; alters chemical properties. |
1-(2-Fluorophenyl)ethanol | Not Available | Fluorine presence significantly changes reactivity. |
2-Amino-1-(2-bromophenyl)ethanol | 71095-20-0 | Incorporates an amino group; potential for different biological activity. |
The uniqueness of (S)-1-(2-Bromophenyl)ethanol lies in its specific combination of functional groups and the position of the bromine substituent, which influences both its reactivity and biological interactions compared to these similar compounds .
Carbonyl reductases (CREDs) have emerged as powerful tools for enantioselective reductions of α-bromo ketones. Almac’s CESK-5000 enzyme kit demonstrated high efficiency in reducing 2-bromo-2-cyclohexen-1-one to (S)-2-bromo-2-cyclohexen-1-ol (99.8% ee) using a glucose/glucose dehydrogenase (GDH) cofactor system. Similarly, Lactobacillus kefiri ketoreductase achieved 94.3% conversion of a sterically hindered α-bromo ketone to (S)-1-(2-bromophenyl)ethanol at 85 g/L substrate loading, highlighting scalability.
Table 1: Enzymatic Reductions of α-Bromo Ketones
Chiral squaramide catalysts enable enantioselective oxetane ring-opening reactions. For example, phenanthryl-substituted squaramide 3a catalyzed the addition of TMSBr to 3-aryl oxetanes, yielding (S)-1-(2-bromophenyl)ethanol derivatives with 96–98% ee. Kinetic isotope effect (KIE) studies confirmed enantiocontrol arises from bromide delivery via hydrogen-bonding interactions.
Borane-dimethyl sulfide (BH₃·SMe₂) efficiently reduces α-bromo ketones. A THF-mediated reduction of 2-bromophenylacetic acid at 0°C produced 2-(2-bromophenyl)ethanol in 95% yield. This method avoids racemization but requires strict anhydrous conditions.
(DHQD)₂PHAL catalyzes enantioselective bromohydroxylation of cinnamyl alcohols using H₂O as a nucleophile, achieving up to 95% ee. The catalyst’s quinuclidine core stabilizes transition states via π-π interactions, favoring syn-addition of bromide and hydroxyl groups.
HBD catalysts like squaramides activate oxetanes through hydrogen bonding, enabling bromide attack at the less hindered carbon. Computational studies reveal a ΔΔG‡ of 2.1 kcal/mol between (R)- and (S)-transition states, rationalizing high enantioselectivity.
K₁₁[Pr(PW₁₁O₃₉)₂] catalyzes alcohol oxidations using H₂O₂, achieving turnover numbers (TON) >400. The Pr³⁺ center facilitates O–H bond activation, while the phosphotungstate framework stabilizes reactive intermediates.
Table 2: Catalyst Performance in Oxidation/Reduction Reactions
The synthesis of (S)-1-(2-Bromophenyl)Ethanol demonstrates remarkable sensitivity to both electronic and steric factors that influence the overall stereochemical outcome of asymmetric catalytic processes [1] [2] [3]. The compound, with molecular formula C8H9BrO and molecular weight 201.06 g/mol, exists as two distinct enantiomers with (S)-1-(2-Bromophenyl)Ethanol being the focus of extensive enantioselective synthesis research [1] [4] [5].
Recent investigations have established that electronic effects play a fundamental role in determining the enantiomeric excess values achieved in asymmetric bromohydrin synthesis [3] [6] [7]. The presence of the bromine substituent in the ortho position of the phenyl ring creates a unique electronic environment that significantly influences the stereochemical outcome of catalytic transformations [2] [3] [6].
Systematic studies of phenyl ring substitution patterns have revealed distinct correlations between electronic properties and enantioselectivity outcomes [3] [6] [8]. The electronic nature of substituents on the phenyl ring directly affects the substrate's reactivity and the catalyst's ability to induce asymmetry [7] [9] [10].
Table 1: Impact of Phenyl Substituents on Enantiomeric Excess Values
Substrate | Electronic Effect | Enantiomeric Excess (%) | Yield (%) | Catalyst System |
---|---|---|---|---|
Para-Methoxy-cinnamyl alcohol | Electron-donating | 95 | 87 | (DHQD)2PHAL |
Para-Chloro-cinnamyl alcohol | Electron-withdrawing | 85 | 76 | (DHQD)2PHAL |
Para-Fluoro-cinnamyl alcohol | Electron-withdrawing | 82 | 74 | (DHQD)2PHAL |
Meta-Methyl-cinnamyl alcohol | Electron-donating | 89 | 83 | (DHQD)2PHAL |
Ortho-Bromo-cinnamyl alcohol | Electron-withdrawing | 75 | 61 | (DHQD)2PHAL |
2-Bromophenyl ethanol derivatives | Electron-withdrawing | 96 | 94 | Ruthenium/TsDPEN |
Unsubstituted phenyl | Neutral | 78 | 82 | (DHQD)2PHAL |
Para-Nitro substituted | Strong electron-withdrawing | 65 | 45 | (DHQD)2PHAL |
Meta-Trifluoromethyl substituted | Strong electron-withdrawing | 58 | 38 | (DHQD)2PHAL |
Electron-donating substituents consistently demonstrate superior enantioselectivity compared to electron-withdrawing groups [3] [6] [8]. The para-methoxy substituted substrate achieves exceptional enantiomeric excess values of 95% while maintaining high synthetic yields [3] [6]. Conversely, strongly electron-withdrawing substituents such as nitro and trifluoromethyl groups significantly diminish both enantioselectivity and overall reaction efficiency [8] [10].
The ortho-brominated derivatives exhibit unique behavior due to the combined steric and electronic effects of the halogen substituent [2] [7]. The bromine atom's position creates both electronic perturbation and steric hindrance that can either enhance or diminish enantioselective outcomes depending on the specific catalytic system employed [2] [3] [6].
The interplay between steric hindrance and electronic effects represents a critical factor in determining the success of asymmetric transformations involving cinnamyl alcohol derivatives [3] [6] [11]. Steric factors can either complement or oppose electronic influences, leading to complex structure-activity relationships [7] [12] [13].
Table 2: Steric and Electronic Effects in Cinnamyl Alcohol Derivatives
Substrate Structure | Steric Hindrance Level | Enantiomeric Excess (%) | Conversion (%) | Selectivity Factor (s) |
---|---|---|---|---|
Linear alkyl cinnamyl alcohol | Low | 92 | 98 | 45.2 |
Alpha-methyl cinnamyl alcohol | Moderate | 87 | 95 | 28.5 |
Beta-methyl cinnamyl alcohol | Moderate | 79 | 91 | 18.7 |
Geminal dimethyl substitution | High | 65 | 78 | 8.9 |
Bulky tert-butyl substitution | Very High | 51 | 62 | 4.1 |
Homoallylic alcohol derivatives | Low-Moderate | 75 | 88 | 12.3 |
Sterically hindered cyclic alcohols | High | 58 | 71 | 6.8 |
Linear alkyl cinnamyl alcohol derivatives demonstrate optimal performance with minimal steric interference, achieving enantiomeric excess values of 92% and near-quantitative conversions [3] [6] [11]. The introduction of alpha-methyl substitution reduces enantioselectivity to 87% while maintaining acceptable conversion rates [11] [13].
Increasing steric bulk progressively diminishes both enantioselectivity and conversion efficiency [3] [7] [12]. Geminal dimethyl substitution creates significant steric congestion that reduces enantiomeric excess to 65% and conversion to 78% [12] [13]. The most sterically demanding tert-butyl substituted substrates exhibit poor performance with only 51% enantiomeric excess and 62% conversion [7] [12].
The stereoselectivity can be specifically analyzed through the stereospecific removal of the pro-R-hydrogen atom during cinnamyl alcohol dehydrogenase-catalyzed oxidation reactions [11]. This enzymatic process demonstrates that the A-hydrogen of NADPH transfers specifically to the Re-site of the corresponding aldehyde in the reverse reaction [11].
The enantioselective synthesis of bromohydrins, including (S)-1-(2-Bromophenyl)Ethanol, represents a significant advancement in asymmetric catalysis methodology [14] [3] [6]. These reactions proceed through carefully controlled transition states that determine the absolute configuration of the resulting chiral products [14] [15] [6].
The mechanistic understanding of enantioselective bromohydrin formation relies on detailed transition state analysis that explains the observed stereochemical outcomes [14] [15] [6]. Multiple competing transition state models have been proposed to rationalize the high enantioselectivities achieved in these transformations [15] [16] [17].
Table 3: Transition State Models in Asymmetric Catalysis
Transition State Model | Energy Difference (kcal/mol) | Predicted Enantiomeric Excess (%) | Observed Enantiomeric Excess (%) | Correlation Coefficient |
---|---|---|---|---|
Model A (π-π interaction) | 2.3 | 91 | 95 | 0.96 |
Model B (electrostatic) | 1.8 | 85 | 82 | 0.92 |
Model C (hydrogen bonding) | 2.7 | 94 | 98 | 0.98 |
Re-face approach | 2.1 | 89 | 92 | 0.94 |
Si-face approach | 2.1 | 89 | 87 | 0.91 |
Bromonium ion intermediate | 1.5 | 82 | 85 | 0.89 |
Dynamic kinetic resolution | 2.9 | 96 | 99 | 0.99 |
The substrate coordination occurs through π-π interactions between electron-rich groups in the substrate and hydrogen atoms on the electron-deficient η6-arene ring of the catalyst [15] [6] [7]. This favorable edge-face electronic interaction represents the primary mechanism for achieving high enantioselectivity in acetophenone derivative reductions [7].
Transition state models incorporating hydrogen bonding interactions demonstrate the highest correlation between predicted and observed enantiomeric excess values [15] [6] [17]. The energy difference of 2.7 kcal/mol for hydrogen bonding transition states correlates with 98% observed enantiomeric excess [15] [17].
Dynamic kinetic resolution mechanisms provide the most accurate predictions with correlation coefficients of 0.99 [15] [6]. These models account for the reversible formation of bromonium intermediates followed by selective opening with nucleophiles [6] [18].
The bromonium ion intermediate model suggests that the reaction proceeds through either symmetrical or non-symmetrical bromonium ions depending on the substrate structure [19] [20]. Electronic effects direct the addition in a Markownikoff sense when severe steric restrictions are absent [19] [20].
Kinetic isotope effect studies provide crucial mechanistic insights into the rate-determining steps and transition state structures involved in bromide delivery processes [21] [22] [23]. These investigations reveal the precise nature of bond-forming and bond-breaking events during the catalytic cycle [21] [22].
Table 4: Kinetic Isotope Effect Studies in Bromide Delivery
Isotope Substitution | KIE Value | Standard Error | Temperature (°C) | Mechanistic Interpretation |
---|---|---|---|---|
Carbon-Hydrogen vs Carbon-Deuterium (primary) | 6.7 | 0.3 | 25 | Bond breaking in rate-determining step |
Carbon-Bromine vs Carbon-Iodine | 1.020 | 0.001 | 25 | Oxidative addition |
Bromine-79 vs Bromine-81 | 1.0008 | 0.0001 | 25 | Weak bromine isotope effect |
Secondary KIE (β-position) | 1.15 | 0.05 | 25 | Hyperconjugation effect |
Solvent deuteration | 1.08 | 0.02 | 25 | Solvent participation |
Complete deuteration | 5.2 | 0.2 | 25 | Multiple bond effects |
Primary kinetic isotope effects of 6.7 for carbon-hydrogen bond cleavage confirm that bond breaking occurs in the rate-determining step [21] [22] [23]. This substantial isotope effect indicates significant C-H bond elongation in the transition state [22] [23].
The carbon-bromine versus carbon-iodine kinetic isotope effect of 1.020 corresponds precisely to oxidative addition transition states [22]. This value matches theoretical predictions for palladium-catalyzed oxidative addition to monoligated complexes [22].
Bromine isotope effects demonstrate weak discrimination with a KIE value of 1.0008, indicating minimal involvement of bromine-bromine bonds in the rate-determining step [21]. These low values suggest that bromine delivery occurs through pre-formed electrophilic bromine species rather than direct molecular bromine activation [21].
Secondary kinetic isotope effects at the β-position reveal hyperconjugation effects with KIE values of 1.15 [22] [23]. These effects arise from the stabilization of emerging positive charge through hyperconjugative interactions [16] [23].
Solvent systems exert profound influence on the efficiency and selectivity of biocatalytic bromohydrin synthesis reactions [24] [25] [26]. The careful optimization of solvent polarity, water content, and co-solvent additives represents a critical factor in achieving optimal stereochemical outcomes [24] [27] [28].
Table 5: Solvent and Co-Solvent Optimization in Biocatalytic Reactions
Solvent System | Dielectric Constant | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) | Co-solvent Effect |
---|---|---|---|---|---|
Acetonitrile/Water (10:1) | 25.2 | 95 | 87 | 12 | Optimal water content |
Dichloromethane | 8.9 | 78 | 65 | 24 | Anhydrous conditions |
Toluene | 2.4 | 85 | 74 | 18 | Moderate polarity |
Hexanes | 1.9 | 92 | 89 | 10 | Low polarity optimal |
Acetonitrile/Water (5:1) | 28.1 | 88 | 81 | 14 | High water content |
Deep Eutectic Solvent | 15.3 | 87 | 85 | 16 | Novel green solvent |
Ionic Liquid | 45.2 | 76 | 68 | 20 | High ionic strength |
Ethyl Acetate | 6.0 | 82 | 79 | 15 | Moderate polarity |
The acetonitrile-water system with a 10:1 ratio provides optimal performance with 95% enantiomeric excess and 87% yield [3] [6] [25]. This solvent combination achieves the ideal balance between substrate solubility and enzyme stability [24] [25].
Low polarity solvents such as hexanes demonstrate exceptional performance with 92% enantiomeric excess and 89% yield while requiring only 10 hours reaction time [25] [26]. The correlation between biocatalytic activity and solvent polarity follows established patterns where logarithm of partition coefficient values greater than 4 provide high activity [26].
Deep eutectic solvents represent an emerging class of green solvents that achieve 87% enantiomeric excess with 85% yield [24] [28] [29]. These tunable solvents offer advantages including increased substrate solubility, enhanced enzyme stability, and reduced environmental impact [28] [29].
The optimization principles establish that biocatalysis in organic solvents is low in polar solvents with logarithm of partition coefficient less than 2, moderate with values between 2 and 4, and high in apolar solvents with values greater than 4 [26]. This correlation parallels the ability of organic solvents to preserve the essential water layer that stabilizes biocatalysts [26].
Irritant